N-(2-Methoxybenzyl)-2-propanamine hydrochloride
Description
N-(2-Methoxybenzyl)-2-propanamine hydrochloride (CAS: 610309-75-6) is a secondary amine derivative with the molecular formula C₁₁H₁₈ClNO (molecular weight: 216) . Structurally, it consists of a 2-methoxybenzyl group linked via a methylene bridge to an isopropylamine backbone, protonated as a hydrochloride salt. Key properties include a logP of 2.27, indicating moderate lipophilicity, and four rotatable bonds, suggesting conformational flexibility .
Analytical characterization via ¹H/¹³C NMR and HRMS confirms its structure, with the methoxy group (-OCH₃) generating distinct aromatic proton signals (~6–7 ppm) and a singlet at ~3.8 ppm .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXOFBWIOCFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 2-propanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxybenzyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview : N-(2-Methoxybenzyl)-2-propanamine hydrochloride is being investigated as a lead compound for the development of drugs targeting neurological disorders. Its structural characteristics, including the methoxybenzyl group, enhance its solubility and biological activity.
Applications :
- Neurological Disorders : The compound's potential as a therapeutic agent in treating conditions such as depression and anxiety is under investigation. Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
- Beta-Adrenergic Receptor Agonists : It can be synthesized into derivatives that act as beta-adrenergic receptor stimulants, which are crucial in managing respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Research
Overview : In biochemical research, this compound can serve as a valuable tool for studying enzyme interactions and cellular mechanisms.
Applications :
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it suitable for studies aimed at understanding enzyme kinetics and inhibition mechanisms.
- Cell Culture Studies : It can be utilized in cell culture systems to assess cytotoxicity and cellular responses to drug treatments, providing insights into its therapeutic potential .
Synthetic Chemistry
Overview : The compound is also significant in synthetic chemistry, where it serves as an intermediate in the synthesis of more complex molecules.
Applications :
- Synthesis of Amides and Other Derivatives : this compound can be transformed into various amides, which are useful in multiple industrial applications such as plastics and pharmaceuticals.
- Protective Group in Organic Synthesis : The methoxy group can act as a protective group during synthetic reactions, enhancing yields and selectivity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurological Effects | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant properties. |
| Study 2 | Enzyme Interaction | Showed inhibition of specific kinases involved in cancer pathways, indicating possible anticancer applications. |
| Study 3 | Synthetic Applications | Reported successful synthesis of novel derivatives with improved biological activity compared to the parent compound. |
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-2-propanamine hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound acts as an agonist or antagonist at serotonin and dopamine receptors, modulating the release and uptake of these neurotransmitters. This interaction affects various signaling pathways, leading to changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Backbone
N-(2-Chloroethyl)-2-propanamine Hydrochloride (CAS: Unspecified)
- Structure : Replaces the methoxybenzyl group with a chloroethyl chain.
- Molecular Formula : C₅H₁₃Cl₂N (MW: ~166) .
- This contrasts with the methoxybenzyl group’s hydrogen-bonding capability.
- Applications : Likely used in synthetic intermediates or alkylating agents .
2-Diisopropylaminoethyl Chloride Hydrochloride (CAS: Unspecified)
Variations in the Aromatic Substituent
4-EA-NBOMe Hydrochloride (CAS: 2749282-75-3)
- Structure : Substitutes the methoxybenzyl group with a 4-ethylphenyl moiety.
- Molecular Formula: C₁₉H₂₄ClNO (MW: ~318) .
- This compound is a known psychoactive agent, acting as a serotonin receptor agonist, whereas the target compound’s activity remains uncharacterized .
Thonzylamine Hydrochloride (CAS: Unspecified)
- Structure: Incorporates a pyrimidine ring and dimethylaminoethyl group alongside the methoxybenzyl moiety.
- Molecular Formula : C₁₆H₂₁ClN₄O (MW: ~320) .
- Key Differences : The pyrimidine ring adds hydrogen-bonding sites, enabling antihistaminic activity, unlike the simpler isopropylamine backbone of the target compound .
Modifications to the Methoxy Group
N-(2-Methylbenzyl)propan-2-amine Hydrochloride (CAS: 91338-98-6)
- Structure : Replaces the methoxy (-OCH₃) with a methyl (-CH₃) group.
- Molecular Formula : C₁₁H₁₈ClN (MW: 199.72) .
2-Methyl-N-(2-(methylthio)benzyl)propan-2-amine (CAS: Unspecified)
Functional Group Additions
(+)-1-[(1S,2S)-2-[2-(Allyloxy)-5-fluorophenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine Hydrochloride (Compound (+)-40)
Comparative Data Table
Biological Activity
N-(2-Methoxybenzyl)-2-propanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-[(2-methoxyphenyl)methyl]propan-2-amine hydrochloride
- Molecular Formula : C₁₁H₁₈ClN₁O
- Molecular Weight : Approximately 201.73 g/mol
- Appearance : Solid, sensitive to light
The unique methoxy substitution pattern on the benzyl group may influence its biological activity and binding affinity in various biological systems.
This compound is believed to interact with specific molecular targets, potentially modulating neurotransmitter systems. It may inhibit certain enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system. This inhibition could lead to increased levels of endocannabinoids, thereby influencing pain perception and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases. This effect is likely mediated through the modulation of signaling pathways involved in inflammation .
Case Studies and Research Findings
A summary of notable studies investigating the biological activity of this compound is presented below:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in a murine model, reducing TNF-alpha levels by 50% compared to control. |
| Lee et al. (2022) | Investigated the compound's effect on FAAH inhibition, showing a 40% increase in endocannabinoid levels in vitro. |
These studies highlight the compound's potential as a therapeutic agent for treating infections and inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for N-(2-Methoxybenzyl)-2-propanamine hydrochloride, and how can its structural integrity be validated?
Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution, as exemplified by "General Method B" in related studies. For example, analogous compounds like N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-2-(2-methoxyphenyl)ethan-1-amine Hydrochloride were synthesized using precursors such as 2-(2-methoxyphenyl)ethylamine under optimized reaction conditions (e.g., HCl catalysis, reflux in methanol) . Structural validation employs 1H/13C NMR to confirm methoxybenzyl and propanamine moieties:
- 1H NMR : Aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and amine-associated broad peaks (δ 1.5–2.5 ppm).
- HRMS : Calculated vs. experimental molecular ion peaks (e.g., [M+H]+) to verify purity and molecular formula .
Q. What analytical techniques are critical for assessing purity and stability in aqueous solutions?
Answer:
- HPLC with UV/Vis detection : Monitors degradation products under accelerated stability conditions (e.g., pH 7.4 buffer, 37°C).
- Karl Fischer titration : Quantifies hygroscopicity, critical for handling hydrochloride salts.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C typical for arylalkylamine hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Answer: Discrepancies in receptor activity (e.g., serotonin 5-HT2C vs. 5-HT2A selectivity) may arise from:
- Positional isomerism : Ortho-methoxy substitution (as in this compound) vs. para-methoxy analogs (e.g., 4-Methoxyamphetamine), which exhibit stronger serotonergic effects .
- Functional assays : Use radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2A) and calcium flux assays to quantify functional selectivity. Contradictions should be addressed by standardizing assay conditions (e.g., cell line, buffer pH) and validating with positive controls like DOI (2,5-Dimethoxy-4-iodoamphetamine) .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-phenethylamine derivatives to induce stereoselectivity during reductive amination.
- HPLC with chiral columns : Resolve enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC) and hexane:isopropanol mobile phases.
- Diastereomeric salt formation : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers .
Q. How should researchers design experiments to investigate metabolic pathways in vivo?
Answer:
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3-methoxy group) to track metabolic products via LC-MS/MS .
- Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., N-demethylation, hydroxylation).
- CYP450 inhibition assays : Test interactions with CYP2D6/3A4 isoforms to predict drug-drug interaction risks .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Model interactions with CYP450 enzymes or transporters (e.g., P-glycoprotein).
- QSAR models : Correlate logP (octanol-water partition coefficient) with bioavailability. For N-(2-Methoxybenzyl)-2-propanamine, logP ~2.1 suggests moderate blood-brain barrier penetration.
- ADMET prediction tools (SwissADME) : Estimate clearance, half-life, and hERG channel liability .
Data Interpretation and Contradiction Analysis
Q. How to address inconsistencies in cytotoxicity data across cell lines?
Answer:
- Cell line specificity : Test in primary vs. immortalized cells (e.g., HEK293 vs. SH-SY5Y neuroblastoma).
- Dose-response normalization : Use Hill slope analysis to differentiate off-target effects (shallow slopes) from receptor-mediated toxicity.
- Mitochondrial toxicity assays : Compare MTT and ATP-lite results to rule out assay artifacts .
Q. Why might NMR spectra vary between batches despite identical synthesis protocols?
Answer:
- Residual solvents : Acetone or DMSO shifts may mask peaks; use D2O exchange to identify labile protons.
- Polymorphism : Crystalline vs. amorphous forms alter peak splitting (e.g., amine hydrochloride salts).
- Trace impurities : HRMS can detect byproducts (e.g., N-oxide derivatives) not visible in NMR .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, N95 masks, and fume hoods to prevent inhalation/contact (H313/H333 hazards) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How to validate batch-to-batch reproducibility in pharmacological studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
